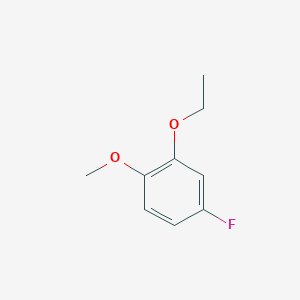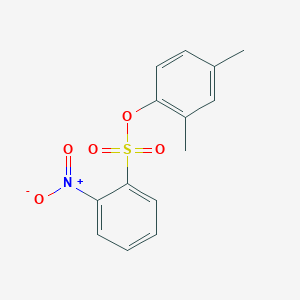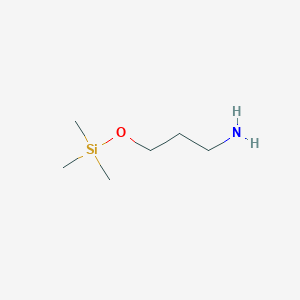
(3-Aminopropoxy)trimethylsilane
説明
“(3-Aminopropyl)trimethoxysilane” is an aminosilane that is used in silanization processes . It functionalizes substrates with alkoxysilane molecules . It is also used as a silane coupling agent for the surface modification of a variety of nanomaterials .
Synthesis Analysis
The synthesis of “(3-Aminopropyl)trimethoxysilane” functionalized materials has been reported in several studies . For instance, one study demonstrated the synthesis of functionalized Gd2O3:Eu3+ red phosphor with enhanced quantum yield . Another study reported the synthesis of silica nanoparticles with varied location of added APS via a reverse micro emulsion process . A third study reported the preparation of APS-containing silica nanoparticles for post-combustion carbon dioxide (CO2) capture .
Molecular Structure Analysis
The molecular structure of “(3-Aminopropyl)trimethoxysilane” can be represented by the formula C6H17NOSi .
Chemical Reactions Analysis
There are several studies that have investigated the chemical reactions involving “(3-Aminopropyl)trimethoxysilane” or similar compounds . For example, one study reported the reaction of trimethylsilane with O(3P) atoms .
科学的研究の応用
Nanoparticle Surface Functionalization
(3-Aminopropoxy)trimethylsilane is commonly used for nanoparticle surface functionalization to achieve charge reversal and enable cargo loading . This is particularly important in the field of nanotechnology, where the surface chemistry of nanoparticles can significantly influence their behavior and interactions with other materials .
Biomedical Applications
Silica nanomaterials functionalized with (3-Aminopropoxy)trimethylsilane have potential applications in biomedicine . The functionalization process allows for the attachment of various molecules onto the surface of silica nanoparticles, which can be tailored to suit specific biomedical applications .
Agricultural Applications
Similar to its biomedical applications, (3-Aminopropoxy)trimethylsilane-functionalized silica nanoparticles also have potential uses in agriculture . The surface chemistry of these nanoparticles can be modified to meet the requirements of specific agricultural applications .
Surface Modification of Metal Oxide Nanoparticles
(3-Aminopropoxy)trimethylsilane is extensively used as a silanization agent for the chemical modification of metal oxide nanoparticle (MONP) surfaces . The introduction of amine (NH2) enhances their dispersibility and anti-bacterial property .
Applications in Electrochemical Sensors
The (3-Aminopropoxy)trimethylsilane-modified MONPs have direct applications in electrochemical sensors . The modification process enhances the performance of these sensors, making them more efficient and reliable .
Applications in Catalysts and Pickering Emulsions
(3-Aminopropoxy)trimethylsilane-modified MONPs are also used in catalysts and Pickering emulsions . The modification process improves the stability and performance of these materials, making them more suitable for industrial applications .
作用機序
Target of Action
The primary target of (3-Aminopropoxy)trimethylsilane is the surface of various nanomaterials . It acts as a silane coupling agent, which is a molecule that forms a bridge between inorganic materials (like glass, metal, etc.) and organic materials (like polymers). This bridging action enhances the compatibility and bond strength between the two materials .
Mode of Action
(3-Aminopropoxy)trimethylsilane interacts with its targets by functionalizing the surfaces of substrates with alkoxysilane molecules . The Si-H bond in the compound is highly reactive , which allows it to form strong bonds with the target surfaces. This interaction results in changes to the surface properties of the target, enhancing its compatibility with other materials .
Biochemical Pathways
Silanes in general are known to participate in electrophilic substitution reactions . The carbon-silicon bond in silanes is highly electron-releasing and can stabilize a positive charge in the β position through hyperconjugation . This property is exploited in electrophilic additions to allyl- and vinylsilanes .
Pharmacokinetics
It’s important to note that the compound is used primarily for surface modification of nanomaterials , and its bioavailability would likely depend on the specific application and environmental conditions.
Result of Action
The action of (3-Aminopropoxy)trimethylsilane results in the formation of a thermally stable layer on different substrates . This layer enhances the substrate’s compatibility with other materials and improves its stability . In the case of silica nanoparticles, for example, the compound can prevent the growth and aggregation of nanoparticles, thereby favoring low-temperature activity and stability for CH4 combustion .
Action Environment
The action, efficacy, and stability of (3-Aminopropoxy)trimethylsilane can be influenced by various environmental factors. For instance, the compound’s reactivity and the stability of the resulting surface layer can be affected by factors such as temperature, humidity, and the presence of other chemicals
将来の方向性
There are several potential future directions for research involving “(3-Aminopropyl)trimethoxysilane”. For example, one study demonstrated that surface passivation with “(3-Aminopropyl)trimethoxysilane” improves perovskite solar cell performance by reducing surface recombination velocity . This suggests potential applications in the field of renewable energy.
特性
IUPAC Name |
3-trimethylsilyloxypropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H17NOSi/c1-9(2,3)8-6-4-5-7/h4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBPVFUOJWSMHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17NOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901287894 | |
| Record name | 3-[(Trimethylsilyl)oxy]-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901287894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminopropoxy)trimethylsilane | |
CAS RN |
23755-44-4 | |
| Record name | 3-[(Trimethylsilyl)oxy]-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23755-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(Trimethylsilyl)oxy]-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901287894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N,N-Dimethyl-1-(1H-pyrrolo[3,2-b]pyridin-3-yl)methanamine](/img/structure/B3254335.png)

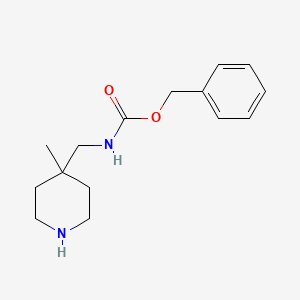
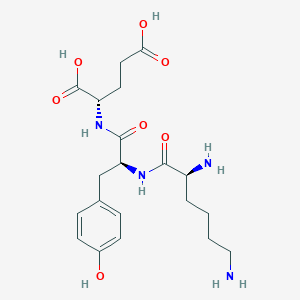
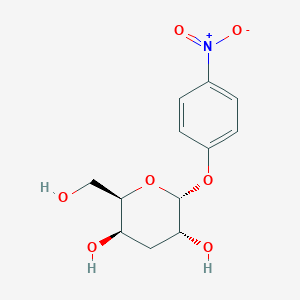
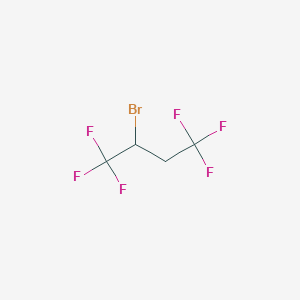

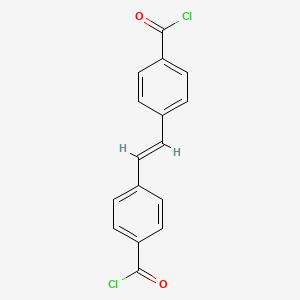
![9-bromo-7,12-dihydrobenzo[2,3]azepino[4,5-b]indole-6(5H)-thione](/img/structure/B3254394.png)


